Perindoprilat Methyl Ester
Description
Properties
Molecular Formula |
C₁₈H₃₀N₂O₅ |
|---|---|
Molecular Weight |
354.44 |
Synonyms |
(2S,3aS,7aS)-1-((S)-2-(((S)-1-Methoxy-1-oxopentan-2-yl)amino)propanoyl)octahydro-1H-indole-2-carboxylic Acid; Perindopril Impurity M |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacological Profile: ACE Inhibitors
Perindoprilat Methyl Ester is compared below with other ACE inhibitors and their derivatives, focusing on potency, pharmacokinetics, and structural attributes.
Table 1: Comparative Pharmacological Data of ACE Inhibitors
Key Findings :
- Potency : Perindoprilat exhibits superior ACE inhibition (IC50 = 1.05 nM) compared to enalaprilat (1.94 nM) and captopril (23.0 nM) .
- Sustained Effects : In hypovolemic rats, perindoprilat demonstrated more sustained hypotensive and vasodilatory effects than captopril, particularly in renal and mesenteric regions .
Structural and Functional Comparisons with Ester Derivatives
Perindoprilat Isopropyl Ester
- Structure : Features an isopropyl ester group instead of methyl.
- Use : Listed as a research intermediate (95% purity), highlighting the role of ester modifications in altering physicochemical properties for synthetic applications .
Hyodeoxycholic Acid Methyl Ester
- Structure : A bile acid methyl ester involved in lipid digestion.
- Contrast : While structurally unrelated to perindoprilat, this compound exemplifies how esterification enhances lipophilicity for metabolic studies .
D-Glucuronic Acid Methyl Ester
- Use : A carbohydrate derivative used in conjugation studies, contrasting with this compound’s role in drug metabolism research .
Clinical and Research Outcomes
- Hemodynamic Effects : In Brattleboro rats, perindoprilat abolished renal hyperaemic responses to acetylcholine, whereas captopril only reduced them. This suggests superior endothelial nitric oxide modulation by perindoprilat .
- Analytical Utility : this compound’s isotopic forms (e.g., deuterated or carbon-13 labeled) enable precise quantification in adherence studies, achieving 92.2% sensitivity in detecting ACE inhibitor metabolites .
Preparation Methods
Esterification of Perindoprilat
The most direct route involves esterifying Perindoprilat (the active metabolite of Perindopril) with methanol. This reaction typically employs acid catalysts or boron trifluoride (BF₃):
Procedure :
-
Acid-Catalyzed Esterification :
-
BF₃-Methanol Transesterification :
Synthesis from Perindopril Intermediates
Perindoprilat Methyl Ester can be synthesized during the production of Perindopril. Key steps include:
Patent-Derived Method (WO2005100317A1) :
-
Reductive Amination :
-
L-Norvaline ethyl ester hydrochloride reacts with pyruvic acid in ethanol under hydrogenation (7 bar H₂, 10% Pd/C).
-
The intermediate N-[(S)-carbethoxybutyl]-(S)-alanine is isolated via acetone crystallization.
-
-
Coupling with Octahydroindole-2-Carboxylic Acid :
Deuteration for Isotopic Labeling
Deuterated analogs (e.g., Perindoprilat-d₄ Methyl Ester) are synthesized for pharmacokinetic studies:
Method :
-
Deuteration of Precursors :
-
Perindoprilat is treated with deuterated methanol (CD₃OD) under acidic conditions.
-
Deuterium incorporation is confirmed via mass spectrometry.
-
Application : Used to track metabolic stability and drug-drug interactions.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
A patent (CN-107098949-A) outlines a four-step route prioritizing sustainability:
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Oxidative Demethyleneization : Ethyl 3-ketocaproate → ethyl 2-ketovalerate.
-
Condensation Amination : Reaction with L-alanine methyl ester hydrochloride.
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Asymmetric Hydrogenation : Catalytic hydrogenation to yield N-[(S)-ethoxycarbonylbutyl]-(S)-alanine methyl ester.
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Lewis Acid-Catalyzed Amidation : Coupling with octahydroindole-2-carboxylic acid.
Advantages :
Purification and Analytical Techniques
Chromatographic Purification
Automated PrepStation Method :
-
Derivatized Extract Preparation :
-
Fatty acid methyl esters (FAMEs) are extracted using hexane and BF₃-methanol.
-
A GERSTEL MPS PrepStation automates solvent delivery and agitation.
-
-
GC-MS Analysis :
Crystallization Optimization
Salt Formation :
-
This compound is converted to its tert-butylamine salt in ethyl acetate.
-
Crystallization at 20°C yields amorphous crystals with 80% recovery.
Comparative Analysis of Methods
Challenges and Innovations
Epimerization Risks
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of perindoprilat methyl ester?
To optimize synthesis, employ factorial or Taguchi experimental designs to systematically evaluate parameters like catalyst type, molar ratios, temperature, and reaction time. For example, the Taguchi method (L-9 orthogonal array) has been used to identify optimal conditions for methyl ester production, prioritizing catalyst concentration (1.5 wt% KOH) and reaction temperature (60°C) as critical factors . Include purity validation via gas chromatography (GC) or nuclear magnetic resonance (NMR) to confirm structural integrity .
Q. Which analytical methods are most reliable for quantifying this compound purity in reaction mixtures?
High-performance liquid chromatography (HPLC) with UV detection is widely used for quantifying ester content, while GC coupled with flame ionization detectors (FID) is effective for fatty acid methyl ester analysis . NMR spectroscopy (e.g., H and C) provides detailed structural confirmation, particularly for distinguishing stereoisomers or solvate forms . For isotopic labeling studies (e.g., H or C), mass spectrometry (MS) is essential .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
Document reaction conditions rigorously, including solvent ratios (e.g., dimethyl sulfoxide-ethanol for solvate formation ), purification steps (e.g., extraction with ether ), and characterization protocols (e.g., elemental analysis and melting point determination ). Use standardized protocols for known compounds and validate new methods with orthogonal assays (e.g., GC + NMR).
Q. What are the key challenges in characterizing this compound polymorphs or solvates?
Polymorph identification requires single-crystal X-ray diffraction (SCXRD) to resolve spatial arrangements, as demonstrated for perindoprilat dimethyl sulfoxide hemisolvates . Challenges include controlling crystallization conditions (e.g., solvent evaporation rates) and distinguishing zwitterionic forms via hydrogen bonding analysis . Thermogravimetric analysis (TGA) can further assess solvate stability.
Q. How should researchers handle contradictory data in enzymatic hydrolysis studies of this compound?
Contradictions in hydrolysis rates or metabolite profiles may arise from enzyme source variability (e.g., hepatic esterases vs. microbial enzymes) or pH/temperature dependencies. Address these by standardizing enzyme activity assays, including control experiments with inhibitors (e.g., L-NAME for nitric oxide synthase ), and validating findings with in vivo models (e.g., Brattleboro rats ).
Advanced Research Questions
Q. What mechanistic insights explain the hemodynamic differences between this compound and its active metabolite, perindoprilat?
In vivo studies show that perindoprilat induces sustained vasodilation in renal and mesenteric beds by modulating angiotensin-converting enzyme (ACE) and nitric oxide (NO) pathways. Co-administration with L-NAME (a NO synthase inhibitor) reveals differential effects on blood pressure and regional blood flow compared to captopril, highlighting esterase-dependent activation kinetics and tissue-specific bioavailability .
Q. How can isotopic labeling (e.g., 2^22H or 13^1313C) enhance pharmacokinetic studies of this compound?
Stable isotopes (e.g., perindoprilat-D4 methyl ester ) enable precise tracking of absorption, distribution, and hydrolysis in metabolic studies. Use liquid chromatography-tandem MS (LC-MS/MS) to differentiate labeled compounds from endogenous metabolites, particularly in plasma or urine samples. This approach resolves controversies over metabolic pathways and bioactivation sites.
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?
Apply nonlinear regression models (e.g., Hill equation) to EC/IC calculations, and use ANOVA to assess significance across dose groups. For multi-parameter studies (e.g., organ toxicity + enzyme inhibition), multivariate analysis (e.g., principal component analysis) identifies correlated variables. Ensure reproducibility by reporting confidence intervals and effect sizes .
Q. How do crystallographic data inform the design of this compound analogs with improved stability?
SCXRD reveals critical intermolecular interactions (e.g., O–H···O hydrogen bonds in zwitterionic forms ), guiding structural modifications to enhance thermal stability or solubility. For example, substituting tert-butylamine with L-arginine salts alters crystal packing and bioavailability . Pair crystallography with molecular dynamics simulations to predict stability under physiological conditions.
Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?
Discrepancies often stem from plasma protein binding or tissue-specific esterase activity. Use ex vivo models (e.g., isolated organ perfusion) to bridge in vitro and in vivo findings. For example, hypovolemic rat models demonstrate that perindoprilat’s renal vasodilation is NO-dependent, a mechanism absent in cell-based assays . Validate hypotheses with knockout animal models or selective enzyme inhibitors.
Methodological Notes
- Experimental Reproducibility : Adhere to guidelines from the Beilstein Journal of Organic Chemistry for documenting synthetic procedures and characterization data .
- Ethical Compliance : For in vivo studies, follow institutional protocols for hypovolemia induction and hemodynamic monitoring .
- Data Transparency : Upload raw datasets (e.g., GC chromatograms, crystallographic files) as supplementary materials with detailed metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
